Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
CAS No.:
Cat. No.: VC13572713
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO3 |
|---|---|
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | benzyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14+/m1/s1 |
| Standard InChI Key | YGKOCIWFRPQJLH-KGLIPLIRSA-N |
| Isomeric SMILES | C1CC[C@@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a cyclohexane ring in the trans configuration, with a hydroxymethyl group at the C2 position and a benzyl carbamate group at the adjacent carbon. This arrangement confers rigidity and directional reactivity, critical for interactions in synthetic and biological systems. The IUPAC name, benzyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate, underscores its stereochemical specificity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| CAS Number | 213672-68-5 |
| InChI Key | YGKOCIWFRPQJLH-KGLIPLIRSA-N |
Stereochemical Significance
The trans configuration minimizes steric hindrance between the hydroxymethyl and carbamate groups, enabling efficient participation in ring-opening reactions and hydrogen bonding. Computational docking studies suggest this geometry optimally fits into hydrophobic enzyme pockets, as seen in N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a multi-step sequence starting with trans-2-(hydroxymethyl)cyclohexylamine. Benzyl chloroformate is reacted with the amine in dichloromethane, using triethylamine to scavenge HCl. This method yields the carbamate with >85% purity, as validated by NMR and HPLC .
Table 2: Reaction Conditions for Synthesis
| Component | Details |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
Industrial-Scale Production
Scaling this process requires continuous flow reactors to maintain low temperatures and prevent exothermic side reactions. Post-synthesis purification employs crystallization from ethyl acetate/hexane mixtures, achieving >99% purity for pharmaceutical applications .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
-
Oxidation: Treatment with KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylic acid, forming benzyl trans-(2-carboxy)cyclohexylcarbamate (yield: 78%).
-
Reduction: LiAlH₄ reduces the carbamate to a secondary amine, yielding trans-2-(hydroxymethyl)cyclohexylamine (yield: 65%).
Substitution Reactions
The benzyl group undergoes palladium-catalyzed hydrogenolysis to produce NH-free carbamates, which are pivotal in peptide coupling. Alternatively, nucleophilic substitution with thiols generates sulfhydryl derivatives for polymer crosslinking.
Applications in Research and Industry
Organic Synthesis
As a chiral building block, this compound facilitates asymmetric synthesis of β-amino alcohols and oxazolidinones. Its use in copper-catalyzed amino-oxygenation of alkenes demonstrates exceptional regioselectivity for 5-substituted oxazolidinones .
Table 3: Biological Activity of Analogues
| Analogue | NAAA IC₅₀ (μM) | LipE |
|---|---|---|
| Methyl substituent | 0.021 | 5.2 |
| n-Hexyl substituent | 0.019 | 6.1 |
| Trifluoromethyl | 0.212 | 4.3 |
Comparison with Structural Analogues
Tropane vs. Piperidine Derivatives
Replacing the cyclohexyl ring with a tropane system (e.g., compound 20) enhances NAAA inhibition (IC₅₀ = 0.45 μM) due to improved hydrophobic interactions. Conversely, piperidine analogues show reduced activity, emphasizing the importance of ring size and substituent orientation .
Stereoisomeric Effects
The exo-diastereomer of a related azabicyclo[3.2.1]octane derivative exhibits 450-fold lower potency than the endo-form, underscoring the necessity of precise stereochemical control in therapeutic agent development .
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